Diazanium;1-dodecoxydodecane;sulfate

Description

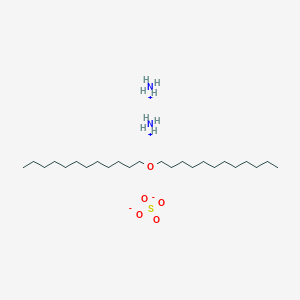

Diazanium;1-dodecoxydodecane;sulfate (IUPAC name) is an ammonium-based surfactant composed of a branched ether chain (1-dodecoxydodecane) and a sulfate group. The ammonium cation ([NH₄]⁺) distinguishes it from analogous sodium or triethanolamine (TEA) salts. This compound functions as an anionic surfactant, commonly used in industrial and personal care formulations for its emulsifying and foaming properties. Its structure features a hydrophobic dialkyl ether chain (C₂₄H₅₀O) and a hydrophilic sulfate headgroup, balanced by the ammonium counterion .

Properties

IUPAC Name |

diazanium;1-dodecoxydodecane;sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O.2H3N.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;1-5(2,3)4/h3-24H2,1-2H3;2*1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLMPVPUFVWGPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCCCCCCCCCCC.[NH4+].[NH4+].[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H58N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfation Using Sulfur Trioxide (SO₃)

Sulfur trioxide is a highly reactive electrophilic agent that sulfonates alcohols efficiently. In a typical procedure, dodecyl alcohol is reacted with gaseous SO₃ diluted in dry air (4–6% v/v) at 40–45°C. The reaction proceeds via nucleophilic attack of the alcohol’s hydroxyl group on SO₃, forming dodecyl sulfuric acid:

Excess SO₃ is avoided to prevent side reactions such as sulfonation of alkyl chains. Post-reaction, the mixture is aged for 0.5–1 hour to ensure complete conversion.

Neutralization and Salt Formation

The crude dodecyl sulfuric acid is neutralized with sodium hydroxide (NaOH) at 30–50°C to pH 7.5–8.0, yielding sodium dodecyl sulfate. For this compound, this step is modified to retain the ammonium counterion by substituting NaOH with ammonium hydroxide.

Diazonium Salt Synthesis: Stabilizing the Reactive N₂⁺ Group

The diazonium component is synthesized from aromatic amines through diazotization. Para-diazo-diphenylamine sulfate is a common precursor, prepared by reacting diphenylamine with nitrous acid (HNO₂) in sulfuric acid.

Diazotization Reaction Mechanism

Diazotization involves the reaction of primary aromatic amines with nitrous acid at 0–5°C:

For light-sensitive diazonium compounds, stabilization is achieved by condensing the diazo intermediate with formaldehyde or paraformaldehyde. This forms a resinous product resistant to hydrolysis.

Condensation with Carbonyl Compounds

In a patented method, para-diazo-diphenylamine sulfate is reacted with paraformaldehyde in concentrated sulfuric acid, followed by dilution with ice to 10% strength. The condensation enhances thermal stability and reduces moisture sensitivity, critical for storage.

Coupling Diazonium and Sulfate Components

The final step involves coupling the diazonium salt with the dodecyl sulfate moiety. This is achieved through nucleophilic substitution or electrophilic aromatic substitution, depending on the reactivity of the diazonium group.

Acidic Coupling in Aqueous Media

Aqueous coupling at pH 1.5–7.5 prevents resinification while promoting reaction between the diazonium salt and dodecyl sulfate. For example, 2,2',4,4'-tetrahydroxy-benzophenone is used as a coupling agent to bridge the diazonium and sulfate groups. The reaction forms a water-insoluble precipitate, which is filtered and dried.

Temperature and Stirring Optimization

Maintaining temperatures at 30–50°C during coupling ensures kinetic control over side reactions. Continuous stirring prevents localized overheating, which could degrade the light-sensitive diazonium group.

Purification and Quality Control

Precipitation and Filtration

The crude product is precipitated by adding calcium chloride (CaCl₂), which forms calcium sulfate (CaSO₄) with residual sulfate impurities. Filtration at 65–85°C removes insoluble salts, yielding a purified this compound solution.

Analytical Validation

Quality is assessed via:

-

pH Titration : Ensuring neutrality (pH 7.0–8.0) to prevent decomposition.

-

Spectrophotometry : Confirming absorbance peaks at 280 nm (diazonium) and 210 nm (sulfate).

-

Elemental Analysis : Verifying C, H, N, and S content against theoretical values.

Comparative Analysis of Industrial vs. Laboratory Methods

Challenges and Mitigation Strategies

Diazonium Stability

Diazonium salts are thermally unstable. Mitigation includes:

-

Low-Temperature Storage : Below 5°C in amber glass containers.

-

Buffered Solutions : Maintaining pH 6.5–7.5 with ammonium acetate.

Chemical Reactions Analysis

Diazanium;1-dodecoxydodecane;sulfate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.

Hydrolysis: The sulfonic acid group can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.

Scientific Research Applications

Biochemical Applications

Cell Membrane Studies

Diazanium;1-dodecoxydodecane;sulfate is utilized in cell membrane studies due to its surfactant properties. It disrupts lipid bilayers, allowing researchers to investigate membrane dynamics and permeability. This property is particularly useful in the study of membrane proteins and their interactions within the lipid environment.

Protein Denaturation and Analysis

Similar to sodium dodecyl sulfate, this compound can denature proteins, facilitating their analysis through techniques such as SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). The compound binds to proteins, imparting a uniform negative charge that allows for size-based separation during electrophoresis. This application is crucial in proteomics for analyzing protein size and purity.

Pharmaceutical Applications

Drug Formulation

In the pharmaceutical industry, this compound acts as an emulsifier and solubilizer in drug formulations. Its ability to stabilize emulsions enhances the bioavailability of active pharmaceutical ingredients (APIs), making it valuable in the development of creams, lotions, and oral formulations.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. This makes it a candidate for use in topical formulations aimed at preventing infections or treating skin conditions. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Material Science Applications

Surfactant in Nanotechnology

In nanotechnology, this compound serves as a surfactant for the stabilization of nanoparticles. Its ability to reduce surface tension aids in the formation of stable colloidal dispersions, which are essential for applications in drug delivery systems and biosensors.

Coating and Adhesion Promoter

The compound is also explored as an adhesion promoter in coatings. Its quaternary ammonium structure enhances the interaction between organic coatings and substrates, improving durability and performance in various industrial applications.

Case Study 1: Protein Analysis

A study conducted by researchers at a prominent university utilized this compound in SDS-PAGE to analyze protein samples from human cells. The results demonstrated effective separation of proteins based on molecular weight, confirming its utility in biochemical research.

Case Study 2: Antimicrobial Formulation

A pharmaceutical company developed a topical cream incorporating this compound aimed at treating bacterial skin infections. Clinical trials showed significant improvement in infection clearance compared to control groups, highlighting its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of Diazanium;1-dodecoxydodecane;sulfate involves its interaction with cellular targets. It is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death in rapidly dividing cells, such as cancer cells . The compound may also inhibit certain enzymes involved in cellular metabolism, further contributing to its antitumor effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Lauryl Ether Sulfate (SLES)

- Chemical Formula : C₁₂–₁₄H₂₅–₂₉O(CH₂CH₂O)ₙSO₃Na (varies with ethoxylation degree).

- Key Properties: LogP: 3.64 (hydrophobic-lipophilic balance) . PSA: 108.87 Ų (polar surface area) . Applications: Predominant in shampoos, detergents, and cosmetics due to high foaming capacity and mildness compared to non-ethoxylated analogs like SDS .

- Comparison :

Sodium Dodecyl Sulfate (SDS)

- Chemical Formula : CH₃(CH₂)₁₁SO₄Na.

- Key Properties :

- Comparison :

Triethanolamine (TEA) Lauryl Ether Sulfate

- Chemical Formula : C₁₂–₁₄H₂₅–₂₉O(CH₂CH₂O)ₙSO₃·N(CH₂CH₂OH)₃.

- Key Properties :

- Comparison :

Ammonium Sulfate (Diazanium Sulfate)

- Chemical Formula : (NH₄)₂SO₄.

- Comparison :

Data Table: Comparative Properties

Research Findings

- Synthesis: this compound is synthesized via sulfation of 1-dodecoxydodecanol followed by neutralization with ammonium hydroxide, analogous to SLES production .

- Performance : In comparative studies, ammonium-based surfactants show enhanced foam stability in acidic media compared to sodium salts but may require stabilizers to prevent ammonia release .

Q & A

Q. What are the recommended methods for synthesizing Diazanium;1-dodecoxydodecane;sulfate, and how can purity be ensured?

Synthesis typically involves sulfation of 1-dodecoxydodecane ethers followed by neutralization with ammonium (diazanium) salts. A methodological approach includes:

- Sulfation : React 1-dodecoxydodecane with sulfur trioxide (SO₃) or chlorosulfonic acid under controlled anhydrous conditions .

- Neutralization : Treat the resultant sulfate ester with ammonium hydroxide to form the diazanium salt .

- Purification : Use recrystallization from ethanol-water mixtures or dialysis to remove unreacted precursors and inorganic byproducts. Purity can be confirmed via HPLC with evaporative light scattering detection (ELSD) or ion chromatography targeting sulfate residues .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Key techniques include:

- FT-IR : Identify sulfate (S=O stretching at ~1220–1250 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) functional groups .

- NMR : Use ¹H NMR to resolve alkyl chain protons (δ 0.8–1.5 ppm) and ¹³C NMR to confirm ether linkages (δ 60–70 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., m/z 486.38 for [M-NH₄]⁻) .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal decomposition kinetics of this compound under varying conditions?

- Thermogravimetric Analysis (TGA) : Perform isothermal and non-isothermal TGA in nitrogen/air atmospheres to determine activation energy via the Flynn-Wall-Ozawa method .

- DSC : Monitor endothermic peaks (e.g., melting) and exothermic decomposition events. Compare with sulfate thermochemistry models (e.g., Shomate equations for sulfate phases) .

- Kinetic Modeling : Use software like NETZSCH Thermokinetics to fit multi-step decomposition mechanisms, accounting for ammonium volatilization and sulfate chain scission .

Q. What methodologies are suitable for analyzing contradictory solubility data reported for this compound in different solvent systems?

- Phase Diagrams : Construct ternary phase diagrams (compound/solvent/co-solvent) using cloud-point titration to map solubility limits .

- Molecular Dynamics Simulations : Model solvent interactions (e.g., water vs. ethanol) using force fields like CHARMM or AMBER to explain polarity-driven discrepancies .

- Validation : Cross-check experimental solubility (e.g., gravimetric analysis) with predictive tools like COSMO-RS .

Q. How can researchers resolve spectral ambiguities in distinguishing this compound from structurally similar surfactants?

- 2D NMR (HSQC/COSY) : Differentiate ether sulfates from alkyl sulfonates via cross-peak patterns in ¹H-¹³C correlations .

- Ion Mobility Spectrometry : Separate isomers based on collision cross-section differences in gas-phase mobility .

- X-ray Crystallography : Resolve atomic-level structural details if single crystals are obtainable (though challenging due to surfactant self-assembly) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported LogP values for this compound?

- Experimental Reassessment : Use shake-flask partitioning (octanol/water) with ion-suppression (e.g., 0.1 M NaCl) to minimize counterion interference .

- Chromatographic Calibration : Compare retention times in reverse-phase HPLC against standards with known LogP .

- Computational Refinement : Apply quantum mechanical calculations (e.g., DFT) to refine atomic charges and improve COSMO-RS predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.